molecular formula C15H17BrO2 B13474129 Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate

Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate

Cat. No.: B13474129
M. Wt: 309.20 g/mol
InChI Key: OPIQRKPPWALLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate is an organic compound characterized by its unique structure, which includes a bromophenyl group attached to an ethenyl chain, further connected to a pent-4-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate typically involves the reaction of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the final product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethenyl and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-bromophenyl)acetate: Similar structure but lacks the ethenyl and pent-4-enoate groups.

    Ethyl 2-(2-bromophenyl)acetamide: Contains an amide group instead of the ester group.

    Ethyl 2-(2-bromophenyl)propanoate: Similar structure with a propanoate ester instead of pent-4-enoate.

Uniqueness

Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate is unique due to its combination of a bromophenyl group with an ethenyl and pent-4-enoate ester, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H17BrO2

Molecular Weight

309.20 g/mol

IUPAC Name

ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate

InChI

InChI=1S/C15H17BrO2/c1-4-8-13(15(17)18-5-2)11(3)12-9-6-7-10-14(12)16/h4,6-7,9-10,13H,1,3,5,8H2,2H3

InChI Key

OPIQRKPPWALLDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(=C)C1=CC=CC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.